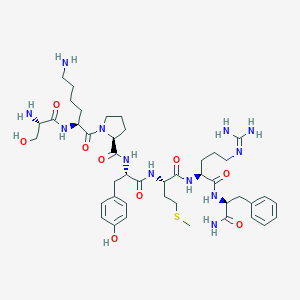
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide, commonly known as SLPTMRA, is a peptide that has gained significant attention in the field of scientific research. This peptide has been shown to have various biochemical and physiological effects, making it a potential candidate for future research.
作用機序
The mechanism of action of SLPTMRA is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, leading to the activation of various signaling pathways. This, in turn, leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
SLPTMRA has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial properties against a wide range of bacteria, including drug-resistant strains. Additionally, SLPTMRA has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. SLPTMRA has also been shown to modulate the immune system, leading to increased production of cytokines and chemokines. Finally, SLPTMRA has been shown to improve wound healing, promoting the growth of new blood vessels and the formation of new tissue.
実験室実験の利点と制限
One advantage of using SLPTMRA in lab experiments is its stability. SLPTMRA is resistant to degradation by proteases, making it an ideal candidate for in vitro and in vivo studies. Additionally, SLPTMRA is relatively easy to synthesize using SPPS, making it readily available for research purposes. One limitation of using SLPTMRA in lab experiments is its cost. The synthesis of SLPTMRA can be expensive, limiting its use in some research settings.
将来の方向性
There are several future directions for the study of SLPTMRA. One potential direction is the development of new antimicrobial and anticancer drugs based on SLPTMRA. Additionally, SLPTMRA could be studied further for its potential use in immunotherapy and wound healing. Finally, the mechanism of action of SLPTMRA could be studied in more detail to gain a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, SLPTMRA is a peptide that has gained significant attention in the field of scientific research. It has been shown to have various biochemical and physiological effects, making it a potential candidate for future research. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of SLPTMRA have been discussed in this paper. Further research is needed to fully understand the potential of SLPTMRA in various therapeutic applications.
合成法
SLPTMRA can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the use of a solid support, typically a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, in a specific sequence, until the desired peptide is formed. The final product is then cleaved from the resin and purified using various chromatographic techniques.
科学的研究の応用
SLPTMRA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial and anticancer properties, making it a potential candidate for the development of new drugs. Additionally, SLPTMRA has been studied for its ability to modulate the immune system and improve wound healing.
特性
CAS番号 |
144909-42-2 |
|---|---|
製品名 |
Seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide |
分子式 |
C43H66N12O9S |
分子量 |
927.1 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O9S/c1-65-22-18-31(39(61)50-30(12-7-20-49-43(47)48)38(60)53-33(36(46)58)23-26-9-3-2-4-10-26)51-40(62)34(24-27-14-16-28(57)17-15-27)54-41(63)35-13-8-21-55(35)42(64)32(11-5-6-19-44)52-37(59)29(45)25-56/h2-4,9-10,14-17,29-35,56-57H,5-8,11-13,18-25,44-45H2,1H3,(H2,46,58)(H,50,61)(H,51,62)(H,52,59)(H,53,60)(H,54,63)(H4,47,48,49)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChIキー |
BDVQHXGSEWXYON-POFDKVPJSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N |
正規SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CO)N |
その他のCAS番号 |
144909-42-2 |
配列 |
SKPYMRF |
同義語 |
Ser-Lys-Pro-Tyr-Met-Arg-Phe-NH2 seryl-lysyl-prolyl-tyrosyl-methionyl-arginyl-phenylalaninamide SKPYMRFamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



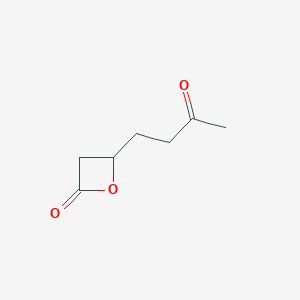
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
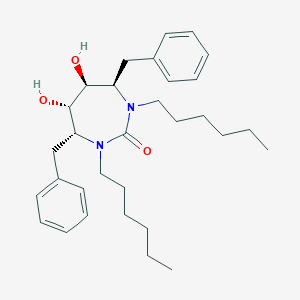

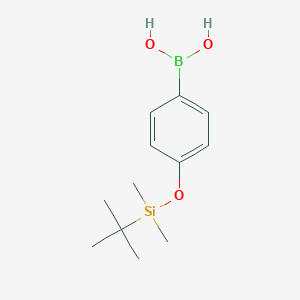

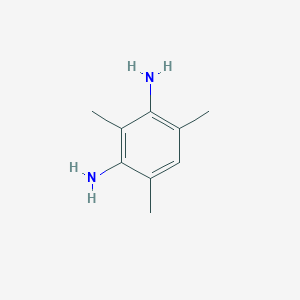


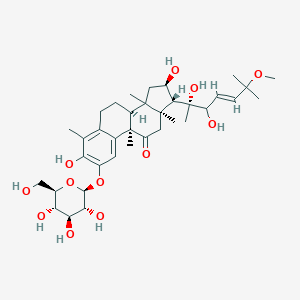
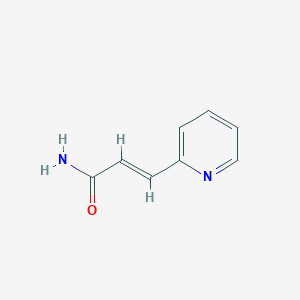
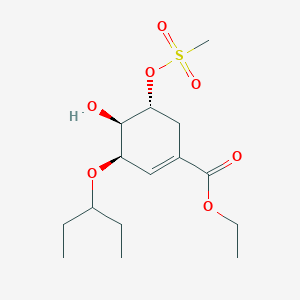
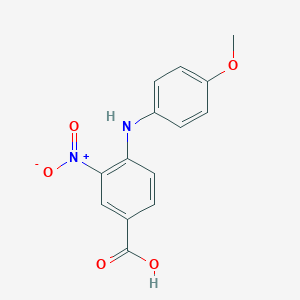
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)